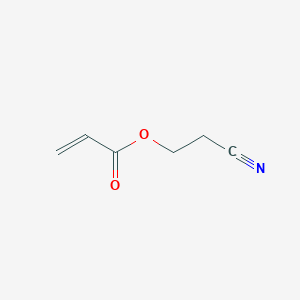
Ruthenium, dodecacarbonyltri-, triangulo
Vue d'ensemble
Description
Ruthenium, dodecacarbonyltri-, triangulo, also known as Triruthenium dodecacarbonyl, is a metal carbonyl complex classified as an inorganic compound . It consists of a triangle of ruthenium atoms, each of which is bonded to four carbon monoxide molecules . It appears as dark orange crystals .
Synthesis Analysis
Triruthenium dodecacarbonyl is synthesized via the base-catalyzed liquid-phase reaction of ruthenium trichloride with CO . It has also been made under high CO pressure from ruthenium stearate dissolved in cyclohexane or from RuCl3 and metallic zinc in ethanol .Molecular Structure Analysis
The molecular formula of Triruthenium dodecacarbonyl is Ru3(CO)12, with a molecular weight of 639.33 . It possesses D3h symmetry and a core composed of a Ru equilateral triangle .Chemical Reactions Analysis
The primary use for Ru3(CO)12 is the synthesis of other ruthenium complexes, many with CO combined with other ligands such as alkenes . It has also been used for making ruthenium films deposited on silicon substrates that form semiconductors .Physical And Chemical Properties Analysis
Triruthenium dodecacarbonyl is soluble in most organic solvents . It has a molecular weight of 639.3 g/mol . It has a topological polar surface area of 12 Ų .Applications De Recherche Scientifique
Synthesis of Other Ruthenium Complexes
The primary use for Ruthenium, dodecacarbonyltri-, triangulo is the synthesis of other ruthenium complexes, many with CO combined with other ligands such as alkenes .
Semiconductor Manufacturing
Ruthenium, dodecacarbonyltri-, triangulo has been used for making ruthenium films deposited on silicon substrates that form semiconductors . This application is particularly important in the electronics industry.
Ecofriendly Ruthenium-Containing Nanomaterials
Ruthenium, dodecacarbonyltri-, triangulo can be used in the synthesis of ecofriendly ruthenium-containing nanomaterials . These nanomaterials have multidimensional applications in biology, catalysis (especially photocatalysis), and several other aspects of industrial materials .
Anticancer, Antimicrobial, and Antioxidant Agents
Ruthenium-containing nanomaterials (Ru-cNMs) combined with metals like platinum and palladium or with non-metals like phosphorus and oxygen have shown applications as an anticancer, antimicrobial, and antioxidant agents .
Wide-Ranging Catalytic Applications
Ruthenium, dodecacarbonyltri-, triangulo has wide-ranging catalytic applications . It is used in various chemical reactions as a catalyst to increase the rate of the reaction.
Sensor Platforms
Ruthenium nanoclusters, which can be synthesized from Ruthenium, dodecacarbonyltri-, triangulo, have diverse applications in sensor platforms, including detecting gases and imaging cancer cells .
Mécanisme D'action
Target of Action
The primary target of Ruthenium, dodecacarbonyltri-, triangulo, also known as Triruthenium dodecacarbonyl, is a coordination compound that consists of a triangle of ruthenium atoms . Each of these ruthenium atoms is bonded to four carbon monoxide molecules . This compound appears as dark orange crystals .
Mode of Action
The compound interacts with its targets through a coordination bond, where each ruthenium atom in the triangle bonds with four carbon monoxide molecules . This results in a complex with D3h symmetry , consisting of an equilateral triangle of Ru atoms, each of which bears two axial and two equatorial CO ligands .
Biochemical Pathways
It’s known that the compound is used in the synthesis of other ruthenium complexes , many with CO combined with other ligands such as alkenes . This suggests that it may play a role in various biochemical reactions involving these complexes.
Result of Action
The primary use for Ruthenium, dodecacarbonyltri-, triangulo is the synthesis of other ruthenium complexes . It has also been used for making ruthenium films deposited on silicon substrates that form semiconductors . Therefore, the molecular and cellular effects of this compound’s action are likely related to these applications.
Action Environment
The action, efficacy, and stability of Ruthenium, dodecacarbonyltri-, triangulo can be influenced by various environmental factors. For instance, the compound is synthesized via the base-catalyzed liquid-phase reaction of ruthenium trichloride with CO . Therefore, the presence of a base and CO, as well as the phase of the reaction, can influence the compound’s action. Additionally, the compound has been made under high CO pressure , suggesting that pressure can also affect its action and stability.
Safety and Hazards
Orientations Futures
Triruthenium dodecacarbonyl has been used for educational purposes, along with six other inorganic molecules with varying types of symmetry, to instruct students to recognize symmetry elements . It has also been used in the synthesis of other ruthenium complexes and in the production of ruthenium films for semiconductors .
Propriétés
IUPAC Name |
carbon monoxide;ruthenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12CO.3Ru/c12*1-2;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZFAUXPNWSLBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ru].[Ru].[Ru] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12O12Ru3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015348 | |
| Record name | Ruthenium, dodecacarbonyltri-, triangulo | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ruthenium, dodecacarbonyltri-, triangulo | |
CAS RN |
15243-33-1 | |
| Record name | Triruthenium dodecacarbonyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15243-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ruthenium, dodecacarbonyltri-, triangulo | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015243331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruthenium, dodecacarbonyltri-, triangulo | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ruthenium, dodecacarbonyltri-, triangulo | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the key characteristics of Ruthenium, dodecacarbonyltri-, triangulo that make it a suitable catalyst?
A1: Ruthenium, dodecacarbonyltri-, triangulo ([Ru3(CO)12]) [] is a versatile catalyst due to its ability to activate various chemical bonds, including carbon-hydrogen (C-H) bonds. [] This activation allows for the functionalization of molecules, making it valuable in organic synthesis. Its solubility in common organic solvents further enhances its applicability in various reaction media. []
Q2: What specific types of reactions does Ruthenium, dodecacarbonyltri-, triangulo catalyze?
A2: Research highlights its efficacy in catalyzing a range of reactions, including:
- Reduction of Amides: It facilitates the conversion of amides to amines using hydrosilanes as reducing agents. [] This reaction pathway offers an alternative to traditional methods and can be significant for synthesizing amine-containing compounds.
- Water Gas Shift Reaction: This reaction, involving the conversion of carbon monoxide and water to carbon dioxide and hydrogen, is crucial for producing hydrogen gas. [] While the provided research focuses on homogeneous catalysis using various metal complexes, Ruthenium-based catalysts are known to be effective in this process.
- Carbon Monoxide Insertion Reactions: Studies demonstrate its role in promoting carbon monoxide insertion into aryl substituents of N-heterocyclic carbene ligands, showcasing its potential in organometallic synthesis. []
- Homogeneous Hydrogenation of Carbon Monoxide: Research indicates its potential as a catalyst in the presence of iodide promoters for this reaction, highlighting its versatility in different catalytic systems. []
Q3: Can you provide examples of its application in organic synthesis?
A3: One prominent example is the catalytic reduction of amides to amines using Ruthenium, dodecacarbonyltri-, triangulo and hydrosilanes. [] This method provides a milder and potentially more selective route compared to conventional methods.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



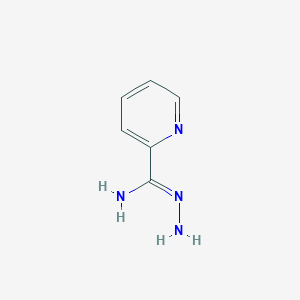


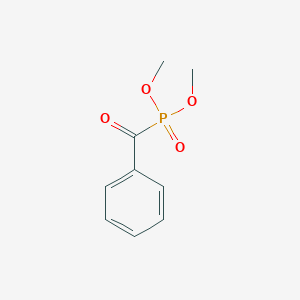
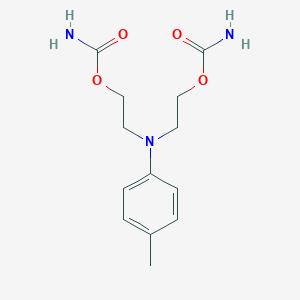


![1-Azaspiro[2.5]octane](/img/structure/B92205.png)
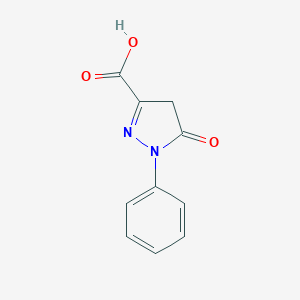
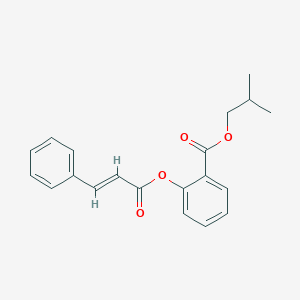
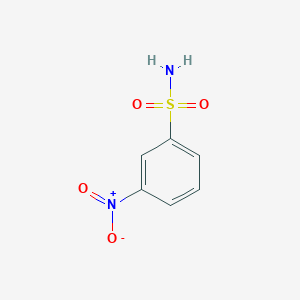

![N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B92214.png)
